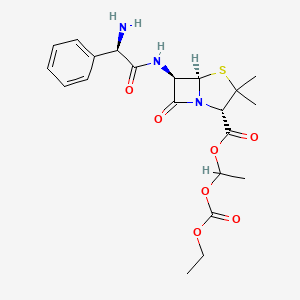
Bacampicillin
Übersicht
Beschreibung
Bacampicillin: ist ein halbsynthetisches Penicillin-Antibiotikum, das als Prodrug von Ampicillin dient. Es wurde entwickelt, um die orale Bioverfügbarkeit von Ampicillin zu verbessern und es somit bei oraler Einnahme effektiver zu machen. This compound wird im Körper schnell hydrolysiert, um Ampicillin freizusetzen, das dann seine antibakterielle Wirkung entfaltet. Diese Verbindung wird zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Harnwegsinfektionen und Hautinfektionen .
Wissenschaftliche Forschungsanwendungen
Chemie: Bacampicillin wird in der Forschung verwendet, um die Synthese und Reaktivität von Penicillin-Derivaten zu untersuchen. Es dient als Modellverbindung für die Entwicklung neuer Antibiotika mit verbesserten Eigenschaften .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Mechanismen der bakteriellen Resistenz und die Wirksamkeit von Penicillin-Antibiotika zu untersuchen. Es hilft zu verstehen, wie Bakterien mit Antibiotika interagieren und Resistenzen entwickeln .
Medizin: this compound wird in der klinischen Forschung ausgiebig eingesetzt, um seine Wirksamkeit bei der Behandlung verschiedener bakterieller Infektionen zu bewerten. Es wird auch hinsichtlich seiner Pharmakokinetik und Pharmakodynamik untersucht, um Dosierungsregime zu optimieren .
Industrie: In der pharmazeutischen Industrie wird this compound als Referenzverbindung für die Qualitätskontrolle und Standardisierung von Penicillin-Antibiotika eingesetzt. Es wird auch bei der Entwicklung neuer Formulierungen und Verabreichungssysteme verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es im Körper hydrolysiert wird, um Ampicillin freizusetzen. Ampicillin hemmt dann die Synthese der bakteriellen Zellwand, indem es an Penicillin-bindende Proteine (PBPs) bindet. Diese Bindung stört die Vernetzung von Peptidoglykanketten, die für die Integrität der bakteriellen Zellwand unerlässlich sind. Dies führt dazu, dass die bakterielle Zellwand geschwächt wird, was zu Zelllyse und Tod führt .
Wirkmechanismus
Target of Action
Bacampicillin is a prodrug of ampicillin . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival and growth .
Mode of Action
This compound, after being absorbed, is hydrolyzed by esterases present in the intestinal wall, converting it into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides . This inhibition occurs through the binding of ampicillin to the PBPs, disrupting the final stage of bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound prevents the proper formation of the cell wall, leading to a weakened bacterial cell that is susceptible to osmotic lysis . This disruption in the cell wall synthesis pathway leads to the death of the bacterial cell .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall into its active form, ampicillin . The bioavailability of this compound is high, with about 98% of the administered dose being absorbed . It is predominantly excreted via the kidneys, with about 73% of the administered dose being recovered in the urine .
Result of Action
The result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, this compound weakens the cell, making it susceptible to osmotic lysis . This leads to the effective treatment of various bacterial infections, including respiratory tract infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .
Action Environment
The action of this compound is influenced by the presence of esterases in the intestinal wall, which are responsible for its conversion into the active form, ampicillin . Furthermore, the compound is stable in vitro at gastric pH and is hydrolyzed slowly to ampicillin at neutral pH but very rapidly in the presence of biological fluids . Therefore, the physiological environment in the gastrointestinal tract plays a crucial role in the activation and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Bacampicillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It is microbiologically inactive until it is hydrolyzed to ampicillin by esterases present in the intestinal wall. Ampicillin then exerts its bactericidal action by binding to penicillin-binding proteins (PBPs) and inhibiting the biosynthesis of cell wall mucopeptides . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Cellular Effects
This compound, once converted to ampicillin, affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation. The compound interferes with cell signaling pathways and gene expression related to cell wall synthesis. By inhibiting PBPs, this compound disrupts the normal function of bacterial cells, leading to their death . It does not significantly affect human cells, as human cells lack the PBPs targeted by ampicillin.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ampicillin, which then binds to PBPs on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall. As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis . This compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows rapid absorption and conversion to ampicillin, with peak serum levels occurring within 45 minutes to 1 hour after administration . The pharmacokinetics of this compound and ampicillin are virtually identical in the period 2.5 to 8 hours after ingestion . This compound is stable at gastric pH but is rapidly hydrolyzed to ampicillin in the presence of biological fluids . Long-term effects on cellular function have not been extensively studied, but the rapid conversion to ampicillin suggests that its effects are primarily short-term.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Higher doses result in higher serum concentrations of ampicillin, leading to more effective bacterial eradication . Excessive doses can lead to toxic effects, such as nephrotoxicity and gastrointestinal discomfort . The therapeutic window for this compound is relatively wide, but careful dosing is necessary to avoid adverse effects.
Metabolic Pathways
This compound is rapidly hydrolyzed to ampicillin by nonspecific esterases present in the intestinal wall and serum . Ampicillin is then metabolized and excreted primarily through the kidneys. The metabolic pathway involves the conversion of this compound to ampicillin, which is then further metabolized to inactive metabolites and excreted in the urine .
Transport and Distribution
This compound is absorbed more rapidly than ampicillin, with peak absorption occurring within 45 minutes to 1 hour after administration . It is distributed widely in the body, with higher concentrations found in tissues such as the kidney, liver, and spleen . This compound is also found in bodily secretions such as saliva, tears, and bronchial secretions . The compound is transported in the bloodstream and rapidly converted to ampicillin, which is then distributed to various tissues.
Subcellular Localization
This compound is rapidly hydrolyzed to ampicillin in the presence of biological fluids, and no unchanged this compound is detected in the blood after oral administration . Ampicillin is distributed to various subcellular compartments, including the cytoplasm and cell wall of bacterial cells. The targeting of PBPs ensures that ampicillin exerts its bactericidal effects at the site of cell wall synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bacampicillin wird durch Veresterung von Ampicillin synthetisiert. Der Prozess beinhaltet die Reaktion von Ampicillin mit Ethylchlorformiat und Acetaldehyd, um den gemischten Carbonatester zu bilden. Dieser Zwischenstoff wird dann unter Verwendung von Wasserstoff und einem geeigneten Katalysator reduziert, um this compound zu produzieren .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungs- und Reduktionsprozesse. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Kristallisation und Chromatographie ist üblich, um die gewünschte Qualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bacampicillin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.
Häufige Reagenzien und Bedingungen:
Hydrolyse: this compound wird im Körper durch Esterasen hydrolysiert, um Ampicillin freizusetzen. Diese Reaktion findet unter physiologischen Bedingungen statt.
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oxidiert werden.
Substitution: this compound kann unter basischen Bedingungen Substitutionsreaktionen mit Nukleophilen wie Aminen und Thiolen eingehen.
Hauptprodukte, die gebildet werden:
Hydrolyse: Das Hauptprodukt ist Ampicillin.
Oxidation: Oxidation kann zur Bildung verschiedener oxidierter Derivate von this compound führen.
Substitution: Substitutionsreaktionen können eine Reihe von substituierten this compound-Derivaten erzeugen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ampicillin: Bacampicillin ist ein Prodrug von Ampicillin, das entwickelt wurde, um seine orale Bioverfügbarkeit zu verbessern.
Amoxicillin: Ein weiteres Penicillin-Derivat mit ähnlicher antibakterieller Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Penicillin G: Das ursprüngliche Penicillin-Antibiotikum mit einem engeren Wirkungsspektrum im Vergleich zu this compound.
Einzigartigkeit: this compound ist einzigartig durch seine verbesserte orale Bioverfügbarkeit im Vergleich zu Ampicillin. Dies macht es effektiver für die orale Verabreichung und bietet bessere therapeutische Ergebnisse für Patienten .
Eigenschaften
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLLRNADZZWEX-FFGRCDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37661-08-8 (mono-hydrochloride) | |
| Record name | Bacampicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048030 | |
| Record name | Bacampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bacampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-01 g/L | |
| Record name | Bacampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |
| Record name | Bacampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50972-17-3 | |
| Record name | Bacampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacampicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bacampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACAMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bacampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176 | |
| Record name | Bacampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



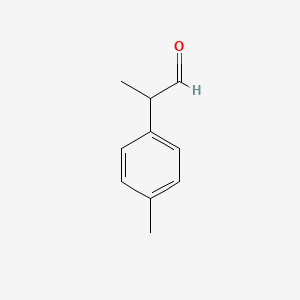

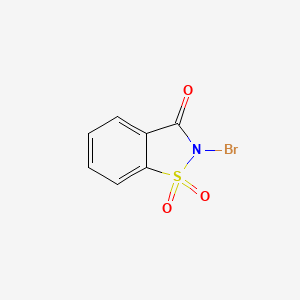

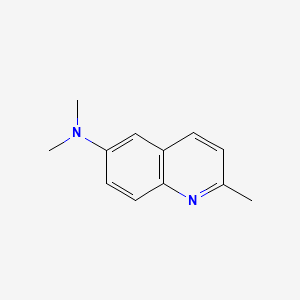
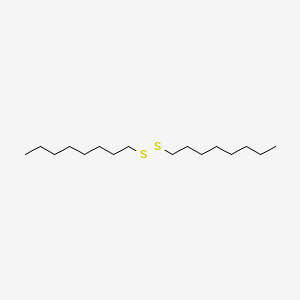


![1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride](/img/structure/B1208131.png)
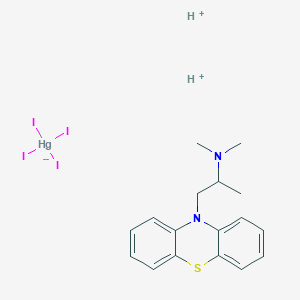
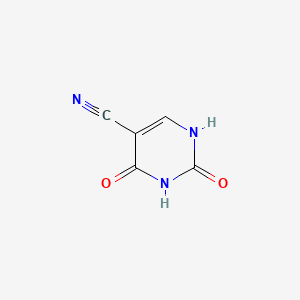

![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)
